molecular formula C12H9N5 B14273159 2,2'-(4H-1,2,4-Triazole-3,4-diyl)dipyridine CAS No. 185311-22-2

2,2'-(4H-1,2,4-Triazole-3,4-diyl)dipyridine

Cat. No.: B14273159
CAS No.: 185311-22-2
M. Wt: 223.23 g/mol
InChI Key: XXYIYBOFTQHDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine is a heterocyclic compound that features a triazole ring fused with two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the reaction of 2-bromo-4,4’-bipyridine with sodium azide, followed by cyclization to form the triazole ring . Another approach involves the use of hydrazine derivatives and aldehydes to form the triazole ring, which is then coupled with pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for 2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(4H-1,2,4-Triazole-3,4-diyl)dipyridine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a pharmacophore in drug development highlight its significance in scientific research .

Properties

CAS No.

185311-22-2

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-(3-pyridin-2-yl-1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C12H9N5/c1-3-7-13-10(5-1)12-16-15-9-17(12)11-6-2-4-8-14-11/h1-9H

InChI Key

XXYIYBOFTQHDFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=CN2C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.